Cas no 2306272-66-0 (2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid)
![2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2306272-66-0x500.png)
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 7-Oxaspiro[3.5]nonane-5-carboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid
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- インチ: 1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-6-14(7-9)4-5-19-8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: WPUTXXRXDCGKGQ-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCOCC2C(O)=O)CC1NC(OC(C)(C)C)=O
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-500MG |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 500MG |
¥ 8,962.00 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546629-1g |
2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]Nonane-5-carboxylic acid |
2306272-66-0 | 98% | 1g |
¥31369 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-5G |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 5g |
¥ 40,332.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-250MG |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 250MG |
¥ 5,379.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-1g |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 1g |
¥13443.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-100.0mg |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 100.0mg |
¥3366.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-500.0mg |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 500.0mg |
¥8963.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-500mg |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 500mg |
¥8963.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-1G |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 1g |
¥ 13,444.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH042-250mg |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid |
2306272-66-0 | 95% | 250mg |
¥5379.0 | 2024-04-22 |
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acidに関する追加情報
Research Briefing on 2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid (CAS: 2306272-66-0)
The compound 2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid (CAS: 2306272-66-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the spirocyclic scaffold of this compound as a privileged structure in medicinal chemistry, offering conformational rigidity and enhanced binding affinity to biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key intermediate in the synthesis of protease inhibitors, particularly targeting viral proteases such as SARS-CoV-2 Mpro. The tert-butoxycarbonyl (Boc) protecting group was found to improve the compound's stability during synthetic procedures, while the 7-oxaspiro[3.5]nonane core contributed to improved pharmacokinetic properties.
In terms of synthetic methodology, a novel asymmetric route to this compound was reported in Organic Letters (2023), utilizing a palladium-catalyzed spirocyclization followed by Boc-protection. This approach achieved an 82% yield with >99% enantiomeric excess, addressing previous challenges in stereocontrol. Computational studies (J. Chem. Inf. Model., 2023) have further elucidated the molecule's low-energy conformations, explaining its preferential binding to certain enzyme active sites.
Biological evaluations have revealed promising activity profiles. When incorporated into peptide mimetics, this scaffold demonstrated enhanced resistance to metabolic degradation while maintaining target engagement. Particularly noteworthy is its application in developing irreversible inhibitors of transglutaminase 2 (TG2), a therapeutic target for celiac disease and fibrosis (ACS Pharmacol. Transl. Sci., 2023). The carboxylic acid moiety was shown to be crucial for coordinating with catalytic residues in the TG2 active site.
From a drug development perspective, the compound's physicochemical properties (cLogP = 1.2, TPSA = 78 Ų) suggest favorable membrane permeability while maintaining sufficient solubility for oral administration. Current research efforts are exploring its incorporation into PROTACs (proteolysis-targeting chimeras) targeting oncogenic proteins, leveraging its ability to form stable interactions with E3 ubiquitin ligases (Cell Chem. Biol., 2023).
In conclusion, 2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acid represents a versatile building block with multiple applications in modern drug discovery. Its unique structural features address several challenges in medicinal chemistry, including metabolic stability and target selectivity. Ongoing research is expected to further expand its utility in developing therapeutics for viral infections, fibrotic diseases, and cancer.
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